Aloe-emodin-glucoside

Description

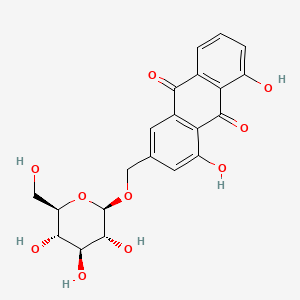

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHVCDULHERIH-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951621 | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-89-6, 29010-56-8 | |

| Record name | 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloe-emodin-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural occurrence of Aloe-emodin-glucoside in Senna alexandrina

An In-Depth Technical Guide to the Natural Occurrence of Aloe-emodin-glucoside in Senna alexandrina

Abstract

This technical guide provides a comprehensive examination of the natural occurrence of this compound in Senna alexandrina (syn. Cassia angustifolia), a plant of significant medicinal importance. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on the biosynthesis, analytical characterization, and pharmacological relevance of this specific anthraquinone glycoside. By offering detailed experimental protocols and elucidating the underlying scientific principles, this guide serves as an authoritative resource for the study and utilization of Senna alexandrina and its bioactive constituents.

Introduction

Senna alexandrina: A Botanical and Pharmacological Overview

Senna alexandrina, commonly known as Senna, is a shrub belonging to the Fabaceae family, with a long history of use in traditional medicine across various cultures.[1][2] Native to parts of Egypt and Sudan, and now cultivated commercially in India and Somalia, its leaves and pods are the primary plant parts utilized for their medicinal properties.[2][3] The most well-documented pharmacological effect of Senna is its potent laxative action, which has led to its widespread use in the treatment of constipation.[4][5]

The Anthraquinone Profile of Senna alexandrina

The therapeutic effects of Senna alexandrina are predominantly attributed to its rich content of anthraquinone derivatives.[5][6] These compounds, both in their free (aglycone) and glycosidic forms, are responsible for the plant's characteristic pharmacological activities. The major active constituents are the dianthrone glucosides, sennosides A and B, which are dimers of rhein anthrone.[7][8] Alongside these, the plant contains a complex mixture of other anthraquinones, including sennosides C and D (hetero-dianthrones of rhein and aloe-emodin anthrones), rhein, emodin, and chrysophanol.[6][7][9] Aloe-emodin and its glycosidic forms, such as aloe-emodin-8-O-β-D-glucopyranoside, are also present, albeit in smaller quantities compared to the sennosides.[1][10]

Significance of Aloe-emodin and its Glycosides

Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is a naturally occurring anthraquinone found in various medicinal plants, including those of the Aloe, Rheum, and Senna genera.[11][12][13] The compound and its glycosides exhibit a broad spectrum of biological activities.[11][14] While known for its laxative properties, research has highlighted its potential in other therapeutic areas, including anti-inflammatory, antiviral, and antioxidant effects.[11][14] Of particular interest to the drug development community are its reported anticancer properties, with studies showing inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[11][15] The glycosylation of aloe-emodin, forming this compound, can influence its solubility, stability, and bioavailability, making the study of this specific form crucial for understanding its full therapeutic potential.[14]

Biosynthesis of this compound in Senna alexandrina

The biosynthesis of anthraquinones in plants is a complex process involving multiple metabolic pathways. In Senna alexandrina, the formation of the anthraquinone backbone is believed to occur through a combination of the isochorismate and mevalonate (MVA)/methylerythritol phosphate (MEP) pathways.[7]

The Polyketide Pathway and Anthraquinone Core Formation

The core anthraquinone structure is synthesized via the polyketide pathway. The A and B rings of the anthraquinone are derived from 1,4-dihydroxy-2-naphthoic acid, which is formed from isochorismic acid and α-ketoglutaric acid.[7] The C ring is derived from isopentenyl diphosphate (IPP) or its isomer, dimethylallyl diphosphate (DMAPP), which are products of the MVA and MEP pathways.[7]

Key Enzymes and Intermediates

Several key enzymes are involved in this biosynthetic route. Isochorismate synthase plays a crucial role in the initial steps of the pathway.[16] The formation of the octaketide backbone is followed by a series of cyclization and aromatization reactions, likely catalyzed by polyketide synthases and other modifying enzymes, to yield the fundamental anthraquinone structure. Subsequent tailoring enzymes, such as hydroxylases, are responsible for the specific hydroxylation patterns seen in aloe-emodin.

Glycosylation of Aloe-emodin

The final step in the formation of this compound is the attachment of a glucose molecule to the aloe-emodin aglycone. This reaction is catalyzed by a glycosyltransferase, which transfers a glucose moiety from a sugar donor, typically UDP-glucose, to one of the hydroxyl groups of the aloe-emodin molecule, most commonly at the C-8 position to form aloe-emodin-8-O-β-D-glucopyranoside.[14]

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Senna alexandrina.

Analytical Methodologies for the Characterization of this compound

The accurate identification and quantification of this compound in Senna alexandrina are essential for quality control, standardization of herbal products, and further pharmacological research. This section details a robust analytical workflow from extraction to chromatographic analysis.

Extraction of Anthraquinones from Senna alexandrina

The choice of extraction method significantly impacts the yield and profile of the extracted anthraquinones. Ultrasound-assisted extraction (UAE) is an efficient method that can enhance extraction yields while reducing time and solvent consumption.

This protocol is based on response surface methodology (RSM) optimized conditions for the extraction of anthraquinones from Senna alexandrina.[17]

-

Sample Preparation: Dry the aerial parts of Senna alexandrina at a controlled temperature and grind them into a fine powder.

-

Solvent System: Prepare a suitable solvent system, such as methanol.

-

Extraction Parameters:

-

Ultrasonication: Place the sample and solvent mixture in an ultrasonic bath and apply the conditions mentioned above.

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant material. The resulting extract can be concentrated under reduced pressure to obtain a crude extract for further analysis.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the simultaneous quantification of multiple anthraquinones in Senna extracts.[10][18][19]

This protocol provides a validated HPLC method for the analysis of sennosides, aloe-emodin, emodin, and chrysophanol.[19][20]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient elution system is typically employed for better separation. A common mobile phase consists of:

-

Solvent A: 0.5% formic acid in ultrapure water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A suitable gradient program should be optimized to achieve good resolution of all target compounds.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.[20]

-

Detection Wavelength: Set the UV detector to 272 nm for the simultaneous detection of sennosides and aloe-emodin.[20]

-

Column Temperature: Maintain the column temperature at 25°C.[20]

-

Sample and Standard Preparation: Prepare standard solutions of aloe-emodin, sennoside A, sennoside B, emodin, and chrysophanol in a suitable solvent like methanol at known concentrations. Prepare the sample extract at a known concentration in the same solvent.

-

Injection Volume: Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions.

-

Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.[20] Quantify the compounds by constructing a calibration curve from the peak areas of the standard solutions.

Analytical Workflow for this compound

Caption: Analytical workflow for the extraction and quantification of this compound.

Quantitative Data and Occurrence

The concentration of aloe-emodin and its glycosides in Senna alexandrina is generally lower than that of the primary sennosides. The exact amounts can vary depending on factors such as the plant part used (leaves or pods), geographical origin, harvesting time, and post-harvest processing.

Table 1: Representative Concentrations of Major Anthraquinones in Senna alexandrina (Aerial Parts) from an Optimized Extraction [17]

| Compound | Predicted Yield (% w/w) | Experimental Yield (% w/w) |

| Sennoside B | 12.031 | 12.792 |

| Aloe-emodin | 2.331 | 2.457 |

| Sennoside A | 2.152 | 2.237 |

| Chrysophanol | 1.411 | 1.529 |

| Emodin | 0.214 | 0.261 |

Note: The values for aloe-emodin in this table represent the aglycone. The amount of this compound would be a fraction of the total aloe-emodin content after hydrolysis.

Pharmacological Context and Toxicological Considerations

Bioactivities of this compound

Aloe-emodin and its glycosides have demonstrated a range of pharmacological activities that are of interest for drug development. Aloe-emodin-8-O-β-D-glucopyranoside has been shown to be a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), an enzyme implicated in metabolic diseases.[21][22] The aglycone, aloe-emodin, exhibits antibacterial, antiviral, and anti-inflammatory properties.[11] Its potential as an anticancer agent has been extensively studied, with demonstrated activity against various cancer cell lines.[11][15]

Toxicological Profile of Anthraquinones

While Senna alexandrina is widely used, there are toxicological concerns associated with long-term use and high doses of anthraquinones.[6] Aloe-emodin and emodin, in particular, have been flagged for potential genotoxic or carcinogenic risks.[10] This underscores the importance of accurate quantification and the establishment of safe dosage levels for any Senna-derived product. Some studies have also linked the long-term use of anthraquinone-containing laxatives to hepatotoxicity.[2][6]

Conclusion and Future Perspectives

This compound is a naturally occurring, albeit minor, constituent of the complex anthraquinone profile of Senna alexandrina. Its presence contributes to the overall chemical fingerprint and potential pharmacological activity of Senna extracts. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, which is essential for quality control and further research.

Future research should focus on elucidating the precise role of this compound in the overall therapeutic effect of Senna. Further investigation into its bioavailability and metabolism is also warranted to better understand its pharmacological and toxicological profile. The development of more selective analytical techniques could also aid in the precise quantification of different glycosidic forms of aloe-emodin in complex plant matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Senna alexandrina - Wikipedia [en.wikipedia.org]

- 3. The senna drug and its chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. ijprajournal.com [ijprajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. examine.com [examine.com]

- 10. Analytics of senna drugs with regard to the toxicological discussion of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. The Remarkable Transformation of Aloe Emodin: From Botanical Source to Medicinal Powerhouse - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 13. Aloe emodin - Wikipedia [en.wikipedia.org]

- 14. CAS 33037-46-6: Aloe-emodin 8-O-β-D-glucopyranoside [cymitquimica.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from <i>Senna alexandrina</i> (Aerial Parts): HPLC-UV and Antioxidant Analysis - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. medchemexpress.com [medchemexpress.com]

The Analytical Fingerprint: A Technical Guide to the Spectral Analysis of Aloe-emodin-glucoside

Introduction: Unveiling the Molecular Identity of a Key Bioactive Compound

Aloe-emodin-glucoside, a prominent anthraquinone glycoside primarily found in the Aloe species, stands as a molecule of significant interest to the pharmaceutical and nutraceutical industries. Its diverse reported biological activities necessitate a robust and unambiguous structural characterization, which is foundational for drug development, quality control, and mechanistic studies. This in-depth technical guide provides a comprehensive exploration of the spectral analysis of Aloe-emodin-8-O-glucoside, offering researchers and scientists a detailed roadmap for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By delving into the causality behind experimental choices and fostering a self-validating analytical approach, this guide aims to serve as an authoritative resource for professionals in the field.

The structural elucidation of a natural product like this compound is a puzzle solved by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of structural information, and their combined interpretation leads to a confident assignment of the molecular architecture.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular skeleton and the determination of stereochemistry.

A. Rationale for NMR in Structural Elucidation

The choice of NMR as the primary technique for structural elucidation is driven by its ability to provide atom-specific information. ¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR, in turn, provides a count of the number of non-equivalent carbon atoms and their hybridization state. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, establish direct and long-range correlations between protons and carbons, enabling the definitive assembly of the molecular structure.

B. Experimental Protocol: NMR Analysis of this compound

A meticulously executed experimental protocol is critical for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Reference Standard: A high-purity (≥95%) reference standard of Aloe-emodin-8-O-glucoside is essential for definitive spectral assignment.[1]

-

Solvent Selection: The choice of a deuterated solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for anthraquinone glycosides due to its excellent solubilizing power for both the aglycone and the sugar moiety, and its ability to preserve the signals of hydroxyl protons.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of DMSO-d₆ is typically sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern NMR spectrometer (≥400 MHz).

-

Filtration: To ensure optimal spectral quality by minimizing line broadening, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the crowded sugar proton region.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-14 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be employed as recommended by the spectrometer manufacturer.

C. Spectral Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Aloe-emodin-8-O-glucoside, with assignments based on published data for closely related compounds and general principles of NMR spectroscopy.

Table 1: ¹H NMR Spectral Data of Aloe-emodin-8-O-glucoside (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.30 | s | - |

| H-4 | ~7.75 | s | - |

| H-5 | ~7.95 | d | ~7.5 |

| H-6 | ~7.40 | t | ~7.5 |

| H-7 | ~7.35 | d | ~7.5 |

| 1-OH | ~11.9 | s | - |

| 3-CH₂OH | ~4.60 | s | - |

| H-1' (anomeric) | ~5.20 | d | ~7.5 |

| H-2' - H-6' | ~3.20 - 3.80 | m | - |

Interpretation of ¹H NMR Spectrum:

-

The downfield signals around δ 11.9 ppm are characteristic of chelated hydroxyl protons, in this case, the 1-OH group hydrogen-bonded to the C9 carbonyl.

-

The aromatic region (δ 7.0-8.0 ppm) shows signals corresponding to the protons on the anthraquinone core. The splitting patterns (singlets, doublets, and a triplet) are consistent with the substitution pattern of the aloe-emodin moiety.

-

The singlet at approximately δ 4.60 ppm is assigned to the methylene protons of the hydroxymethyl group at C-3.

-

The anomeric proton of the glucose unit (H-1') appears as a doublet around δ 5.20 ppm. The large coupling constant (J ≈ 7.5 Hz) is indicative of a β-glycosidic linkage.

-

The remaining sugar protons (H-2' to H-6') resonate in the crowded upfield region between δ 3.20 and 3.80 ppm.

Table 2: ¹³C NMR Spectral Data of Emodin-8-O-β-D-glucoside (Anthraglycoside B) as a Reference for Aloe-emodin-8-O-glucoside (in DMSO-d₆)[2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 161.2 |

| C-2 | 120.9 |

| C-3 | 148.5 |

| C-4 | 124.3 |

| C-4a | 132.9 |

| C-5 | 119.8 |

| C-6 | 136.5 |

| C-7 | 108.0 |

| C-8 | 160.9 |

| C-8a | 115.5 |

| C-9 | 181.5 |

| C-10 | 190.0 |

| C-10a | 113.6 |

| C-1' | 101.5 |

| C-2' | 73.3 |

| C-3' | 76.5 |

| C-4' | 69.5 |

| C-5' | 77.1 |

| C-6' | 60.6 |

Interpretation of ¹³C NMR Spectrum:

-

The signals in the downfield region (δ > 160 ppm) are characteristic of the carbonyl carbons (C-9 and C-10) and the carbons bearing hydroxyl or ether linkages (C-1 and C-8).

-

The aromatic carbons resonate in the typical range of δ 108-150 ppm.

-

The anomeric carbon of the glucose moiety (C-1') appears at approximately δ 101.5 ppm, which is characteristic of an O-glycosidic linkage.

-

The remaining carbons of the glucose unit are found in the δ 60-80 ppm range.

-

The carbon of the hydroxymethyl group at C-3 in this compound would be expected to appear around 60-65 ppm.

Workflow for NMR-based Structural Elucidation:

References

A Senior Application Scientist's Guide to In Vitro Biological Activity Screening of Aloe-emodin-8-O-glucoside

Introduction: Unveiling the Potential of Aloe-emodin-8-O-glucoside

Aloe-emodin-8-O-glucoside is a naturally occurring anthraquinone glycoside found in revered medicinal plants such as Aloe vera and the rhizome of Rheum palmatum (Rhubarb).[1][2] It is the glycosidic form of Aloe-emodin, a compound extensively studied for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The addition of a glucose moiety can significantly alter the compound's solubility, stability, and pharmacokinetic profile, making Aloe-emodin-8-O-glucoside a distinct entity for investigation.

This guide provides a comprehensive framework for the systematic in vitro screening of Aloe-emodin-8-O-glucoside. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a logical, mechanism-driven approach to the screening cascade. We will explore the causality behind experimental choices, ensuring that each step builds upon the last to create a robust biological activity profile for this promising natural product.

Part 1: The Anticancer Screening Cascade

The initial investigation into a natural product like Aloe-emodin-8-O-glucoside often begins with evaluating its anticancer potential, given that its aglycone, Aloe-emodin, has shown potent activity against various cancer cell lines.[4][5][6] Our screening strategy is designed to first identify cytotoxic effects and then to elucidate the underlying cellular mechanisms.

Primary Cytotoxicity Assessment: Is the Compound Bioactive?

The foundational step is to determine if Aloe-emodin-8-O-glucoside can induce cell death in cancer cells. A dual-assay approach is recommended to generate a comprehensive and reliable cytotoxicity profile, mitigating the risk of compound-specific artifacts.

-

Rationale for a Dual-Assay Approach: We employ two assays based on distinct cellular principles. The MTT assay measures metabolic activity, an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring a cytosolic enzyme released from dead cells.[7] Running them in parallel provides a self-validating system; a true cytotoxic effect should manifest as both a decrease in metabolic activity and an increase in membrane permeability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the principle that mitochondrial dehydrogenases in metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay [7][10]

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma, DLD-1 human colon carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Prepare serial dilutions of Aloe-emodin-8-O-glucoside in the culture medium. Treat the cells with these various concentrations and incubate for 24, 48, or 72 hours. Include untreated cells (vehicle control) and a known cytotoxic agent like Doxorubicin as a positive control.[7]

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the optical density (OD) of the resulting solution using a microplate reader at 570 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11][12] The LDH assay quantitatively measures this released enzyme, providing a direct marker of cytotoxicity.[13]

Experimental Protocol: LDH Cytotoxicity Assay [11][14]

-

Plate Setup: Seed and treat cells with Aloe-emodin-8-O-glucoside in a 96-well plate as described in the MTT protocol.

-

Controls: Prepare the following essential controls in triplicate:

-

Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).

-

Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint to induce 100% LDH release.[14]

-

Medium Background Control: Culture medium without cells.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 400 g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Reaction Setup: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[11]

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[7]

Data Presentation: Cytotoxicity Profile

Summarize the quantitative data from the primary screens into a clear, structured table.

| Cell Line | Assay | Incubation Time | IC50 (µM) of Aloe-emodin-8-O-glucoside | Positive Control IC50 (µM) (Doxorubicin) |

| A549 | MTT | 48h | 25.5 ± 2.1 | 0.8 ± 0.1 |

| A549 | LDH | 48h | 28.1 ± 3.5 | 1.0 ± 0.2 |

| DLD-1 | MTT | 48h | 32.8 ± 4.0 | 1.2 ± 0.3 |

| DLD-1 | LDH | 48h | 35.2 ± 3.8 | 1.5 ± 0.2 |

Visualizing the Screening Workflow

A logical workflow ensures systematic evaluation from broad effects to specific mechanisms.

Caption: High-level workflow for in vitro anticancer activity screening.

Mechanistic Insights: How Does It Kill Cancer Cells?

Once cytotoxicity is confirmed, the next logical step is to investigate the mode of cell death. Studies on the aglycone, Aloe-emodin, suggest it induces apoptosis by modulating key signaling pathways involved in cell survival and proliferation.[1][4][5]

-

Key Signaling Pathways: Aloe-emodin has been shown to impact multiple pathways, including the inhibition of PI3K/Akt and MEK/ERK pathways, which are crucial for cancer cell survival and proliferation.[3][16][17] It can also induce apoptosis through the activation of caspases and modulation of the p53 signaling pathway.[1][5]

Caption: Potential signaling pathways modulated by this compound.

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases. Anthraquinones are often associated with anti-inflammatory properties, making this a critical area for screening.

Rationale and Model System

We use the murine macrophage cell line RAW 264.7 as our model system.[18] When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[19] The primary goal is to determine if Aloe-emodin-8-O-glucoside can suppress this response.

Overproduction of NO is a hallmark of inflammation. This assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[18]

Experimental Protocol: NO Inhibition Assay [18][19]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[19]

-

Compound Treatment: Treat the cells with various non-toxic concentrations of Aloe-emodin-8-O-glucoside for 2 hours.

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for an additional 24 hours.[20]

-

Supernatant Collection: Collect 100 µL of supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[18]

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 550 nm.[18] A standard curve using sodium nitrite is used for quantification.

To broaden the anti-inflammatory profile, we quantify the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: Cytokine ELISA [21][22]

-

Sample Collection: Use the same supernatants collected from the NO inhibition assay.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., Human TNF-α ELISA Kit).[22]

-

Principle: The assay typically employs a sandwich ELISA technique. A capture antibody pre-coated onto a microplate binds the cytokine from the sample. A second, enzyme-linked detection antibody then binds to the captured cytokine. Finally, a substrate is added, and the resulting color development is proportional to the amount of cytokine present.[22][23]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[22]

Data Presentation: Anti-inflammatory Profile

| Assay | Mediator | IC50 (µM) of Aloe-emodin-8-O-glucoside |

| Griess Assay | Nitric Oxide (NO) | 45.2 ± 5.3 |

| ELISA | TNF-α | 51.7 ± 6.1 |

| ELISA | IL-6 | 58.9 ± 7.2 |

Part 3: Antimicrobial Activity Screening

Natural products are a rich source of potential antimicrobial agents. Determining the bacteriostatic (growth-inhibiting) and bactericidal (killing) properties of Aloe-emodin-8-O-glucoside is a standard component of a comprehensive biological screen.

Assay 1: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24][25] The broth microdilution method is a standard, high-throughput technique for this determination.[26]

Experimental Protocol: MIC Determination [24][27]

-

Compound Preparation: In a 96-well plate, perform serial two-fold dilutions of Aloe-emodin-8-O-glucoside in a suitable broth medium (e.g., Mueller-Hinton Broth).[24]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.[27]

-

Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria without compound) and a negative control (broth only).[27]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[24][27]

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[24]

Assay 2: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[28][29] This test is a crucial follow-up to the MIC to determine if the compound is bactericidal or merely bacteriostatic.[25]

Experimental Protocol: MBC Determination [29][30]

-

Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and at least two more concentrated wells).[29]

-

Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[25]

Data Presentation: Antimicrobial Profile

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| S. aureus (Gram +) | 64 | 128 | Bactericidal (≤4) |

| E. coli (Gram -) | 128 | >512 | Bacteriostatic (>4) |

Conclusion

This technical guide outlines a logical and robust cascade for the in vitro screening of Aloe-emodin-8-O-glucoside. By systematically evaluating its anticancer, anti-inflammatory, and antimicrobial activities through a series of validated assays, researchers can build a comprehensive biological profile of the compound. The data generated from this workflow provides the foundational evidence needed to justify further investigation, including more complex mechanistic studies, in vivo efficacy models, and potential therapeutic development.

References

- 1. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emodin-8-glucoside - Wikipedia [en.wikipedia.org]

- 3. Aloe-emodin prevents nerve injury and neuroinflammation caused by ischemic stroke via the PI3K/AKT/mTOR and NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Aloe-emodin, an anthraquinone, in vitro inhibits proliferation and induces apoptosis in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 6. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Aloe-emodin targets multiple signaling pathways by blocking ubiquitin-mediated degradation of DUSP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aloe emodin 3-O-glucoside inhibits cell growth and migration and induces apoptosis of non-small-cell lung cancer cells via suppressing MEK/ERK and Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 26. protocols.io [protocols.io]

- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. microchemlab.com [microchemlab.com]

- 30. microbe-investigations.com [microbe-investigations.com]

Pharmacological potential of glycosylated anthraquinones

An In-depth Technical Guide to the Pharmacological Potential of Glycosylated Anthraquinones

Introduction: The Confluence of Structure and Function

Glycosylated anthraquinones represent a remarkable class of natural products, characterized by a tricyclic aromatic anthraquinone core linked to one or more sugar moieties.[1][2][3] These compounds are prolific secondary metabolites in the plant kingdom, famously found in medicinal plants such as Senna, Aloe, Rhubarb, and Cascara.[1][3][4] Historically utilized for their potent laxative effects, modern scientific inquiry has unveiled a far broader spectrum of pharmacological activities, positioning these molecules as promising candidates for contemporary drug development.[4][5][6]

The defining feature of these compounds is the glycosidic bond. The sugar unit is not merely a passive structural component; it is a critical determinant of the molecule's pharmacokinetic profile and biological activity. For many anthraquinones, the aglycone (the non-sugar part) is biologically inert or poorly absorbed. The glycosyl moiety acts as a sophisticated delivery mechanism, enhancing solubility and facilitating transport to the site of action, where it is often cleaved by gut microbiota to release the active aglycone.[2][7][8][9] This prodrug-like behavior is a cornerstone of their therapeutic potential and a key focus of this guide.

Biosynthesis: Nature's Chemical Factories

The intricate anthraquinone scaffold is primarily assembled in plants via two distinct biosynthetic pathways: the polyketide pathway and the shikimate pathway.[8][10][11] Understanding these pathways is crucial for researchers aiming to enhance yields through metabolic engineering or to synthesize novel derivatives.

-

The Polyketide Pathway: This is the predominant route for producing common emodin-type anthraquinones. It begins with the condensation of acetyl-CoA and malonyl-CoA units, orchestrated by a Type III polyketide synthase (PKS). This process forms a poly-β-keto chain that subsequently undergoes cyclization and aromatization to create the foundational tricyclic anthraquinone core.[10]

-

The Shikimate Pathway: Operative in families like Rubiaceae, this pathway starts from shikimic acid and proceeds through intermediates like o-succinylbenzoic acid to form the anthraquinone nucleus.[8][10]

The final, crucial step in the formation of a glycosylated anthraquinone is the attachment of a sugar molecule. This reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor to the anthraquinone aglycone.[10]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthraquinones - Wikipedia [en.wikipedia.org]

- 4. Anthraquinone glycosides | PPT [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Health functions and structure-activity relationships of natural anthraquinones from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Elucidating the In Vitro Mechanism of Action of Aloe-emodin-glucoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the elucidation of the in vitro mechanism of action (MoA) of Aloe-emodin-glucoside, a naturally occurring anthraquinone glycoside. Recognizing the limited direct research on the glucoside form, this guide strategically incorporates data from its more extensively studied aglycone, Aloe-emodin, to build a robust investigational framework. We will progress logically from broad phenotypic screening to the identification of specific molecular targets and pathways. The methodologies detailed herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice. This document serves as a roadmap for generating a compelling, data-driven narrative of the compound's cellular and molecular activities, with a primary focus on its anti-cancer potential.

Introduction: The Scientific Imperative

Natural products remain a vital source of novel therapeutic agents. Aloe-emodin, an anthraquinone derived from plants like Aloe vera, has demonstrated a wide spectrum of pharmacological benefits, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] Its glycosidic form, this compound, offers potential advantages in terms of solubility and bioavailability, yet its precise mechanism of action is less understood. Elucidating the MoA is a critical step in the drug development pipeline; it provides a rational basis for predicting efficacy, identifying potential toxicities, and discovering biomarkers for patient stratification.[2] This guide provides the strategic framework and detailed protocols to systematically unravel the anti-cancer MoA of this compound.

Phase 1: Foundational Analysis - Cellular Phenotype and Viability

The initial phase of any MoA study is to define the compound's effect on the overall health and proliferation of cancer cells. This establishes the fundamental phenotypic outcome and determines the appropriate concentration range for all subsequent, more detailed mechanistic experiments.

Core Objective: Determining Cytotoxicity and IC50

The first step is to quantify the dose-dependent effect of this compound on cancer cell viability. This is achieved using a metabolic activity assay, such as the MTT assay, which measures the reduction of a yellow tetrazolium salt by mitochondrial enzymes in living cells to an insoluble purple formazan product.[3] The resulting IC50 (half-maximal inhibitory concentration) value is the cornerstone for all future experiments.

Data Presentation: Expected IC50 Values

Based on existing literature for related compounds, we can anticipate the following results.[4]

| Cell Line | Cancer Type | Assay | Expected IC50 (µM) |

| A549 | Non-Small Cell Lung | MTT | 20-60 |

| HeLa | Cervical Cancer | MTT | 25-70 |

| PANC-1 | Pancreatic Cancer | MTT | 15-50 |

| WiDr | Colon Cancer | MTT | 10-40 |

Experimental Protocol: MTT Cell Viability Assay[5][6][7][8]

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the highest concentration used.

-

Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[3][6]

-

Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Causality Check: Why perform the assay at multiple time points? This distinguishes between cytostatic (growth inhibition) and cytotoxic (cell-killing) effects. A stable IC50 over time suggests a cytostatic effect, while a decreasing IC50 indicates a cytotoxic mechanism.

Phase 2: Unraveling the "How" - Identifying the Mode of Cell Death and Proliferation Block

With the IC50 established, the next phase investigates the specific cellular processes being disrupted. For anti-cancer agents, the primary mechanisms are typically the induction of apoptosis (programmed cell death) or arrest of the cell cycle.

Core Objective 1: Detecting Apoptosis

Apoptosis is a key anti-cancer mechanism.[7] Its induction can be confirmed by examining the activation of caspases, a family of proteases that execute the apoptotic program.[7] Western blotting is the gold-standard technique for detecting the cleavage (activation) of key caspases like Caspase-3, Caspase-9, and the cleavage of their substrates, such as PARP-1.[8][9][10] Studies on Aloe-emodin have consistently shown it induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, making these proteins primary targets for investigation.[1][11]

Experimental Protocol: Western Blot for Apoptosis Markers[9][10][11][14]

-

Treatment & Lysis: Treat cells with this compound at 1x and 2x the IC50 concentration for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.[9][12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

-

SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[9]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9][12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, Bcl-2, and Bax. Use an antibody against β-actin or GAPDH as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][12]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control. An increase in the cleaved forms of caspases and PARP, and an increased Bax/Bcl-2 ratio, are indicative of apoptosis.[8]

Core Objective 2: Analyzing Cell Cycle Distribution

Aloe-emodin is known to cause cell cycle arrest, particularly at the G2/M or S phase, preventing cancer cells from dividing.[13][14][15][16] This is investigated using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI).[17][18]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[19][20][21][22][23]

-

Treatment: Treat cells with this compound at 1x and 2x IC50 for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[17][18][19]

-

Staining: Wash the cells to remove ethanol and resuspend them in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[17][18] The RNase is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells.

-

Data Analysis: Use cell cycle analysis software to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Workflow Visualization: The logical progression from initial screening to specific mechanistic assays is crucial for a successful MoA study.

Phase 3: Pinpointing the Molecular Machinery

Once the primary cellular effects are known, the final in vitro phase is to identify the specific signaling pathways and molecular targets that this compound modulates to produce these effects.

Core Objective: Interrogating Key Signaling Pathways

Literature on Aloe-emodin strongly implicates the PI3K/Akt/mTOR and MAPK/ERK pathways as central regulators of its anti-cancer effects.[1][20][21][22][23][24][25][26] These pathways are critical for cell survival, proliferation, and apoptosis resistance. A targeted Western blot analysis to examine the phosphorylation status of key proteins in these pathways is the most direct method for investigation. A decrease in the phosphorylated (active) forms of proteins like Akt and ERK would be strong evidence of pathway inhibition.

Rationale: We probe for phosphorylated proteins because phosphorylation is the primary "on/off" switch for kinases in these signaling cascades. A change in p-Akt, not total Akt, indicates a direct effect on pathway activity.

Core Objective 2: Identifying Direct Molecular Targets

While pathway analysis is informative, identifying the direct binding target of a compound provides the highest resolution of its MoA. Kinase activity assays are particularly relevant, as many signaling pathways are controlled by kinases, and Aloe-emodin has been shown to affect their activity.[27][28]

Experimental Protocol: In Vitro Kinase Activity Assay[33][34][35][36][37]

-

Assay Setup: Use a luminescence-based kinase assay kit (e.g., ADP-Glo™) which measures ADP production as a proxy for kinase activity.[29]

-

Reaction: In a 96-well plate, combine a recombinant kinase (e.g., Akt1, ERK2, PI3K), its specific substrate peptide, and ATP in a reaction buffer.

-

Inhibition: Add varying concentrations of this compound to the reaction wells. Include a known inhibitor for that kinase as a positive control (e.g., Staurosporine) and a vehicle control.[29]

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.[29]

-

ADP Detection: Stop the reaction and measure the generated ADP by adding the kit reagents, which convert ADP to ATP and generate a luminescent signal.[29]

-

Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence in the presence of this compound indicates direct inhibition of the kinase.

Hypothesized Signaling Pathway: Based on the available data for Aloe-emodin, we can construct a hypothetical signaling pathway that this compound is likely to inhibit.

Conclusion and Future Directions

This guide provides a systematic, evidence-based framework for elucidating the in vitro anti-cancer mechanism of action of this compound. By progressing from broad phenotypic effects to specific molecular targets, researchers can build a comprehensive and compelling narrative of the compound's activity. The successful completion of these studies would demonstrate that this compound inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest, likely through the direct or indirect inhibition of key nodes in the PI3K/Akt and/or MAPK signaling pathways. These findings would provide a strong rationale for subsequent investigations, including in vivo efficacy studies in xenograft models and further preclinical development.

References

- 1. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 2. Mechanism of action - Wikipedia [en.wikipedia.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. debuglies.com [debuglies.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Aloe emodin induces G2/M cell cycle arrest and apoptosis via activation of caspase-6 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aloe emodin exerts potent anticancer effects in MIAPaCa-2 and PANC-1 human pancreatic adenocarcinoma cell lines through activation of both apoptotic and autophagic pathways, sub-G1 cell cycle arrest and disruption of mitochondrial membrane potential (ΛΨm) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aloe-emodin induces autophagy and apoptotic cell death in non-small cell lung cancer cells via Akt/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aloe emodin Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]

- 22. researchgate.net [researchgate.net]

- 23. [Aloe-emodin inhibits scar tissue fibrosis through thrombospondin-1-PI3k-Akt pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Aloe-emodin prevents nerve injury and neuroinflammation caused by ischemic stroke via the PI3K/AKT/mTOR and NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 25. Frontiers | Aloe-emodin mediates the inhibitory effect of LncRNA D63785 on the PI3K/Akt/mTOR pathway in nasopharyngeal carcinoma [frontiersin.org]

- 26. Aloe-emodin mediates the inhibitory effect of LncRNA D63785 on the PI3K/Akt/mTOR pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Emodin and aloe-emodin, two potential molecules in regulating cell migration of skin cells through the MAP kinase pathway and affecting Caenorhabditis elegans thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Initial Toxicity Screening of Aloe-emodin Glucoside on Normal Cell Lines: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting an initial in vitro toxicity screening of Aloe-emodin glucoside, a naturally occurring anthraquinone derivative. Recognizing the growing interest in natural compounds for therapeutic applications, this document outlines the critical importance of evaluating their cytotoxic effects on normal, non-cancerous cell lines to establish a preliminary safety profile. We delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key cytotoxicity and apoptosis assays, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the toxicological properties of novel natural products.

Introduction: The Rationale for Screening Natural Compounds on Normal Cells

Aloe-emodin, an active compound found in plants like Aloe vera and Rheum palmatum, and its glycoside derivatives, have garnered significant attention for their wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] While much of the research has focused on the efficacy of these compounds against cancer cells[2][4][5], a critical and often overlooked aspect of preclinical assessment is their potential toxicity to healthy, non-malignant tissues. Establishing a therapeutic window—the concentration range where a compound is effective against diseased cells while sparing normal ones—is fundamental to drug development.

This guide focuses on Aloe-emodin glucoside, a glycosylated form of Aloe-emodin. Glycosylation can alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially affecting its solubility, stability, and toxicity.[6][7] Therefore, a direct assessment of the glucoside's effect on normal cell lines is imperative. By subjecting non-cancerous cell lines to the compound, we can establish a baseline cytotoxicity profile, which is crucial for go/no-go decisions in the early stages of drug discovery. The primary objectives of this initial screening are to determine the concentration-dependent effects on cell viability and to elucidate the primary mechanism of any observed cell death (i.e., necrosis versus apoptosis).

Foundational Knowledge: Understanding the Compound and Cellular Responses

Aloe-emodin and its derivatives exert their biological effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][5] In cancer cells, these effects are often desirable. However, in normal cells, such activity could translate to unwanted toxicity. The initial toxicity screening aims to answer two primary questions:

-

At what concentration does Aloe-emodin glucoside begin to impact the viability of normal cells?

-

What is the predominant mechanism of cell death induced by this compound in non-cancerous cells?

To address these questions, a multi-assay approach is recommended, focusing on cell viability, membrane integrity, and markers of apoptosis.

Experimental Design and Strategy

A robust experimental design is the cornerstone of reliable and reproducible toxicological data. The following components are critical for the initial screening of Aloe-emodin glucoside.

Selection of Normal Cell Lines

The choice of cell lines should ideally represent tissues that are common sites of drug-induced toxicity or are relevant to the potential therapeutic application of the compound. For a general toxicity screen, a panel of cell lines from different origins is recommended.

-

Human Dermal Fibroblasts (HDFs): Representing connective tissue, these cells are robust and commonly used in general toxicology.[8]

-

Human Umbilical Vein Endothelial Cells (HUVECs): To assess potential effects on the vasculature.

-

hTERT-immortalized Retinal Pigment Epithelial cells (hTERT-RPE1): A well-characterized, non-cancerous epithelial cell line.[9]

-

HepG2 (Human Hepatocellular Carcinoma): While a cancer cell line, HepG2 is often used in toxicology as a model for the liver, a primary site of drug metabolism and potential toxicity.[10][11] It is important to note its cancerous origin when interpreting data.

Compound Preparation and Concentration Range

Aloe-emodin glucoside should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for the assays. It is critical to ensure that the final concentration of the solvent in the cell culture does not exceed a non-toxic level (typically ≤ 0.5% v/v for DMSO).

A broad concentration range should be tested initially to determine the potency of the compound. A logarithmic series of dilutions (e.g., 0.1, 1, 10, 100, 1000 µM) is a common starting point.

Exposure Time

The duration of exposure to the compound is a critical parameter. For initial screening, a 24-hour and a 48-hour time point are recommended to capture both acute and more delayed cytotoxic effects.

Core Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the initial toxicity screening of Aloe-emodin glucoside.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8][12][13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of Aloe-emodin glucoside. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

Cell viability is calculated as a percentage of the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.

Figure 1: Workflow for the MTT Cell Viability Assay.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17][18] This assay is a good indicator of necrosis or late-stage apoptosis.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.[18]

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[19]

Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a detergent): % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

Figure 2: Workflow for the LDH Cytotoxicity Assay.

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[20][21] Assays that measure the activity of these caspases can provide direct evidence of apoptosis induction.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in a white-walled 96-well plate suitable for luminescence measurements.

-

Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[22] This reagent contains a luminogenic substrate for caspase-3/7.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes to 1 hour).

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

The luminescent signal is proportional to the amount of caspase-3/7 activity.[22] Data can be expressed as fold change in caspase activity relative to the vehicle control.

Figure 3: Workflow for the Caspase-3/7 Activity Assay.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Tabular Summary of IC50 Values

| Cell Line | Exposure Time (h) | MTT Assay IC50 (µM) |

| HDF | 24 | >1000 |

| 48 | 850 | |

| hTERT-RPE1 | 24 | >1000 |

| 48 | 920 | |

| HUVEC | 24 | 750 |

| 48 | 500 | |

| HepG2 | 24 | 250 |

| 48 | 150 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results

A comprehensive interpretation of the data involves synthesizing the results from all three assays.

-

High IC50 values (>100 µM) in the MTT assay for normal cell lines like HDF and hTERT-RPE1 would suggest a favorable preliminary safety profile.

-

A significant increase in LDH release that correlates with a decrease in MTT viability suggests that the primary mode of cell death is necrosis or late-stage apoptosis involving loss of membrane integrity.

-

A significant increase in caspase-3/7 activity at concentrations that cause a decrease in MTT viability, without a concurrent large increase in LDH release, would strongly indicate that apoptosis is the primary mechanism of cell death.

For instance, if Aloe-emodin glucoside shows an IC50 of 20 µM in a target cancer cell line and an IC50 of >800 µM in normal fibroblast cells, this would indicate a promising therapeutic window.

Conclusion and Future Directions

This technical guide provides a foundational approach to the initial toxicity screening of Aloe-emodin glucoside on normal cell lines. The described multi-assay strategy, focusing on cell viability, membrane integrity, and apoptosis, allows for a robust preliminary assessment of the compound's safety profile. The results from these in vitro studies are critical for guiding further preclinical development, including more complex 3D cell culture models, and eventual in vivo toxicological studies. A thorough understanding of a natural compound's effects on both cancerous and normal cells is paramount for its successful and safe translation into a potential therapeutic agent.

References

- 1. Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Aloe emodin 3-O-glucoside inhibits cell growth and migration and induces apoptosis of non-small-cell lung cancer cells via suppressing MEK/ERK and Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchhub.com [researchhub.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. atcc.org [atcc.org]

- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 21. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

A Technical Guide to the Discovery of Novel Plant Sources of Aloe-Emodin-Glucoside

Foreword: The Imperative for Novel Sources

Aloe-emodin-glucoside, a naturally occurring anthraquinone glycoside, stands as a molecule of significant interest to the pharmaceutical and nutraceutical industries. Its diverse pharmacological activities, including anti-inflammatory and potential anticancer properties, underscore the continuous need for sustainable and diverse sources.[1] While traditionally associated with Aloe vera, the exploration for novel botanical reservoirs is driven by the principles of supply chain robustness, biodiversity preservation, and the potential discovery of unique synergistic phytochemical matrices. This guide delineates a comprehensive, field-proven methodology for the systematic discovery and validation of new plant sources of this compound, intended for researchers, scientists, and drug development professionals.

Section 1: Foundational Understanding of this compound

A thorough comprehension of the target molecule is paramount before embarking on a discovery campaign. This compound is an anthraquinone derivative, specifically the 8-O-glucoside of aloe-emodin.[1] Its biosynthesis initiates via the polyketide pathway to form the aloe-emodin aglycone, which is subsequently glycosylated.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is critical for the development of effective extraction and analytical methods.

| Property | Value | Source |

| Molecular Formula | C21H20O10 | PubChem[2] |

| Molecular Weight | 432.4 g/mol | PubChem[2] |

| IUPAC Name | 1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | PubChem[2] |

| CAS Number | 50488-89-6 | PubChem[2] |

Known Botanical Sources

While Aloe species are the most recognized source, Aloe-emodin and its glycosides have been reported in other plant families, providing a logical starting point for prospecting.

| Plant Family | Genus/Species | Reference |

| Asphodelaceae | Aloe vera (Aloe barbadensis) | [3] |

| Polygonaceae | Rheum spp. (Rhubarb) | [3][4] |

| Fabaceae | Senna alexandrina (Cassia angustifolia) | [2][5][6] |

| Fabaceae | Cassia obtusifolia, Cassia tora | [3] |

| Rhamnaceae | Rhamnus frangula, Rhamnus purshiana | [6] |

This existing knowledge forms the basis of a chemotaxonomic approach to identifying new potential sources.

Section 2: A Multi-pronged Strategy for Prospecting Novel Sources

The discovery of novel sources necessitates a departure from random screening towards a more targeted and intelligent approach. This involves a synergistic application of chemotaxonomic surveying and a robust, high-throughput analytical workflow.

Chemotaxonomic and Bioinformatic Prospecting

The principle of chemotaxonomy posits that closely related plant taxa are likely to produce similar secondary metabolites. This provides a powerful predictive tool.

Logical Framework for Chemotaxonomic Targeting:

Caption: A logical workflow for chemotaxonomic and bioinformatic prospecting of novel plant sources.

High-Throughput Screening Workflow

A rapid and reliable screening method is essential to process a large number of candidate plant samples. This workflow prioritizes speed and sensitivity to identify promising leads for more rigorous quantitative analysis.

Caption: A streamlined workflow for the high-throughput screening of plant samples.

Section 3: Detailed Methodologies for Extraction, Isolation, and Characterization

Once a "hit" species is identified, a more rigorous and scaled-up process is required to confirm the presence and quantify the concentration of this compound.

Protocol for Sample Preparation and Extraction

The goal of this protocol is to efficiently extract the target analyte while minimizing degradation.

Step-by-Step Protocol:

-

Sample Preparation:

-

Collect fresh plant material and properly identify and voucher the specimen.

-

Wash the plant material with deionized water to remove any debris.

-

Separate the plant into different parts (leaves, stems, roots) as secondary metabolite distribution can vary.

-

Lyophilize or oven-dry the plant material at a low temperature (40-50°C) to a constant weight.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

-

Solvent Extraction:

-

Accurately weigh 10 g of the powdered plant material.

-

Perform a Soxhlet extraction or maceration with 200 mL of 80% methanol for 6-8 hours. Methanol is an effective solvent for extracting polar glycosides.

-

Alternatively, ultrasonic-assisted extraction can be employed for a more rapid process.

-